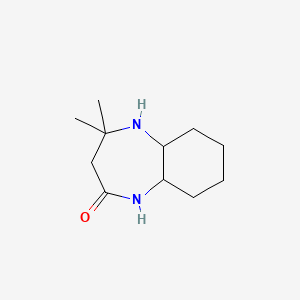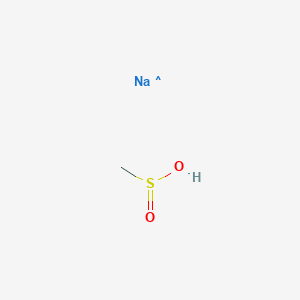
2-bromo-1-(4-bromothiophen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-1-(4-bromothiophen-2-yl)ethanone is an organic compound with the molecular formula C6H4Br2OS It is a derivative of ethanone, where the ethanone moiety is substituted with a bromo group and a thienyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(4-bromothiophen-2-yl)ethanone typically involves the bromination of 1-(4-bromo-2-thienyl)ethanone. One common method is the reaction of 1-(4-bromo-2-thienyl)ethanone with bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-1-(4-bromothiophen-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The thienyl ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted ethanones.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Scientific Research Applications
2-bromo-1-(4-bromothiophen-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-1-(4-bromothiophen-2-yl)ethanone involves its interaction with various molecular targets. The bromine atoms and the thienyl ring can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4-methylphenyl)ethanone
- 2-Bromo-1-(4-methoxyphenyl)ethanone
- 2-Bromo-1-phenylethanone
Uniqueness
2-bromo-1-(4-bromothiophen-2-yl)ethanone is unique due to the presence of both bromine atoms and the thienyl ring. This combination imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.
Properties
Molecular Formula |
C6H4Br2OS |
|---|---|
Molecular Weight |
283.97 g/mol |
IUPAC Name |
2-bromo-1-(4-bromothiophen-2-yl)ethanone |
InChI |
InChI=1S/C6H4Br2OS/c7-2-5(9)6-1-4(8)3-10-6/h1,3H,2H2 |
InChI Key |
XVWBUVLEUANQSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1Br)C(=O)CBr |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
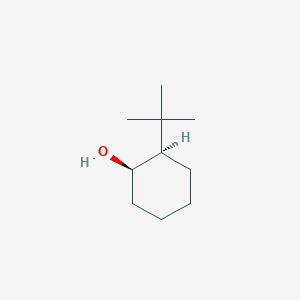


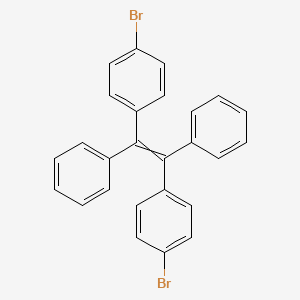
![5,6-dihydro-2-mercapto-4H-imidazo [4,5,1-ij]quinoline](/img/structure/B8724371.png)
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(hydroxymethyl)-](/img/structure/B8724377.png)
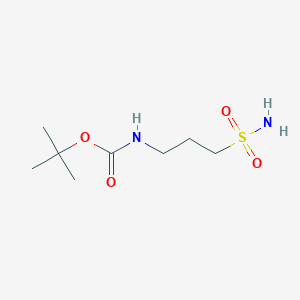
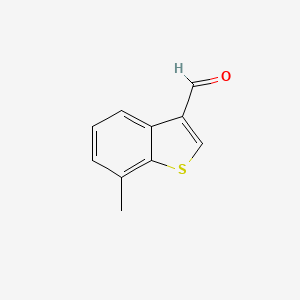
![Methyl 2-[4-(2-aminoethyl)phenoxy]-2-methylpropanoate](/img/structure/B8724397.png)
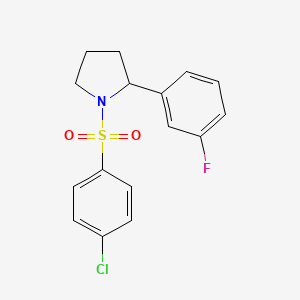
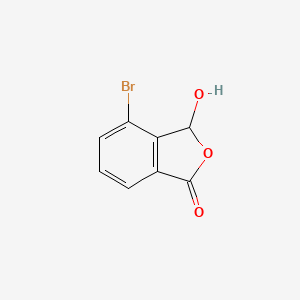
![7-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B8724410.png)
